

A Comparative Guide to the Synthesis of Menisporphine

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Compound of Interest

Compound Name: *Menisporphine*

Cat. No.: *B1212554*

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For researchers and professionals in drug development and organic synthesis, the replication of published synthetic routes is a critical step in advancing scientific inquiry. This guide provides a detailed comparison of published total syntheses of **Menisporphine**, an oxoisoaporphine alkaloid. Below, we present a quantitative summary of key synthetic approaches, detailed experimental protocols for a prominent photoredox-catalyzed method, and a visualization of its reaction workflow.

Comparative Analysis of Menisporphine Syntheses

To facilitate a direct comparison of the efficiency and complexity of different synthetic strategies, the following table summarizes the key quantitative data from published total syntheses of **Menisporphine**. The selection highlights distinct approaches, including a modern photoredox-catalyzed C-H arylation, a route involving regioselective metalation and subsequent cross-coupling, and an ultrasonication-assisted α -arylation.

Synthetic Approach	Key Transformation	Number of Steps	Overall Yield	Reference
Photoredox-Catalyzed C-H Arylation	Visible-light mediated arylation of isoquinoline	4	38%	Zhang et al. (2014)
Regioselective Metalation & Intramolecular Acylation	Directed ortho-metalation of an isoquinoline derivative	~6	Not explicitly stated	Melzer et al. (2014)
Ultrasonication-Assisted α -Arylation	Ultrasound-promoted C-H arylation of an N-heteroarene	Not detailed	Not detailed	Prabhala et al. (2022)

Experimental Protocol: Photoredox-Catalyzed Synthesis of Menisporphine

The following protocol is a detailed methodology for the total synthesis of **Menisporphine** as reported by Zhang et al. in 2014, which employs a visible-light-induced photoredox-catalyzed C-H arylation as the key step.

Step 1: Synthesis of Methyl 1-(4-methoxyphenyl)isoquinoline-8-carboxylate

- To a solution of methyl isoquinoline-8-carboxylate (1.0 equiv) in acetonitrile (0.1 M) is added 4-methoxyphenyldiazonium tetrafluoroborate (1.5 equiv).
- The reaction mixture is degassed with nitrogen for 15 minutes.
- fac-Ir(ppy)₃ (1.5 mol %) is added, and the mixture is stirred under a nitrogen atmosphere while being irradiated with a 26 W fluorescent lamp at room temperature for 12 hours.
- Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Step 2: Hydrolysis of the Ester

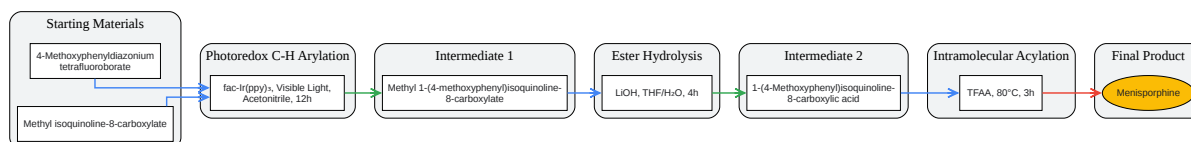
- The methyl 1-(4-methoxyphenyl)isoquinoline-8-carboxylate (1.0 equiv) is dissolved in a mixture of tetrahydrofuran and water (1:1, 0.1 M).
- Lithium hydroxide (3.0 equiv) is added, and the reaction mixture is stirred at room temperature for 4 hours.
- The mixture is then acidified with 1 M HCl to pH 3-4 and extracted with ethyl acetate.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the carboxylic acid.

Step 3: Intramolecular Friedel-Crafts Acylation

- The crude 1-(4-methoxyphenyl)isoquinoline-8-carboxylic acid (1.0 equiv) is dissolved in trifluoroacetic anhydride (10 equiv).
- The solution is stirred at 80 °C for 3 hours.
- The reaction is then cooled to room temperature and the excess trifluoroacetic anhydride is removed under reduced pressure.
- The residue is neutralized with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give **Menisporphine**.

Synthetic Workflow of Photoredox-Catalyzed Menisporphine Synthesis

The following diagram illustrates the logical flow of the key transformations in the photoredox-catalyzed total synthesis of **Menisporphine**.



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Caption: Synthetic workflow for the total synthesis of **Menisporphine**.

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